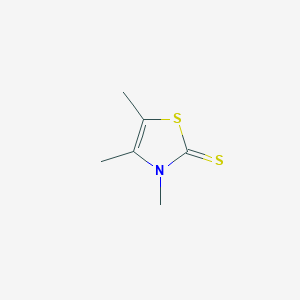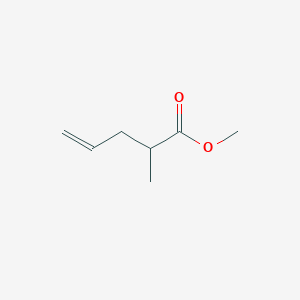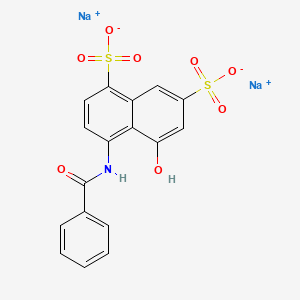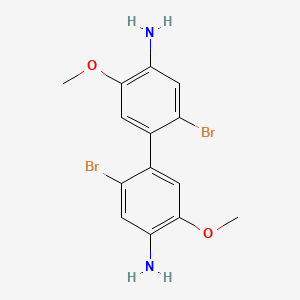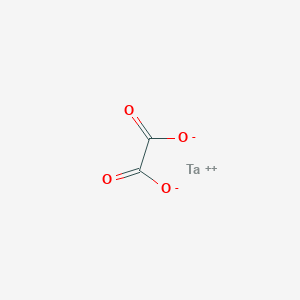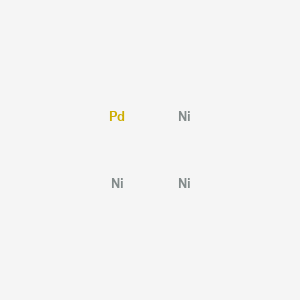
Nickel--palladium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–palladium (3/1) is a bimetallic compound consisting of nickel and palladium in a 3:1 ratio. This compound is known for its unique catalytic properties, making it a valuable material in various chemical reactions and industrial processes. The combination of nickel and palladium enhances the overall reactivity and stability of the compound, allowing it to be used in a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions: Nickel–palladium (3/1) can be synthesized through various methods, including the dry mixing of nickel and palladium salts using mechanical energy, such as ball-milling . This method involves the physical grinding of the metal salts to produce highly dispersed bimetallic nanoparticles. Another approach is the co-reduction of nickel and palladium precursors in the presence of a reducing agent, which leads to the formation of bimetallic nanoparticles.
Industrial Production Methods: In industrial settings, nickel–palladium (3/1) is often produced using large-scale chemical reduction processes. These processes involve the reduction of nickel and palladium salts in a controlled environment to ensure the desired stoichiometry and particle size. The resulting bimetallic nanoparticles are then purified and stabilized for use in various applications.
化学反应分析
Types of Reactions: Nickel–palladium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel and palladium oxides.
Reduction: It can be reduced back to its metallic state using appropriate reducing agents.
Substitution: Nickel–palladium (3/1) can participate in substitution reactions, where one or more ligands are replaced by other chemical species.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various ligands and solvents depending on the desired reaction.
Major Products Formed:
Oxidation: Nickel oxide and palladium oxide.
Reduction: Metallic nickel and palladium.
Substitution: Complexes with different ligands.
科学研究应用
Nickel–palladium (3/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, such as the Sonogashira cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions.
Medicine: Nickel–palladium (3/1) is investigated for its potential use in medical devices and drug delivery systems due to its biocompatibility and catalytic properties.
Industry: It is used in industrial processes, such as hydrogenation reactions and the production of fine chemicals.
作用机制
The mechanism of action of nickel–palladium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound can activate substrates by forming intermediate complexes, which then undergo further transformations to yield the desired products. The presence of both nickel and palladium allows for a broader range of reactivity and selectivity in these reactions .
相似化合物的比较
Nickel–palladium (3/1) can be compared with other bimetallic compounds, such as:
Nickel–platinum: Known for its high catalytic activity but more expensive than nickel–palladium.
Palladium–copper: Used in similar catalytic applications but with different reactivity profiles.
Nickel–rhodium: Another bimetallic catalyst with unique properties but less commonly used due to cost.
Nickel–palladium (3/1) stands out due to its balance of cost, reactivity, and stability, making it a versatile and valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
11085-33-9 |
|---|---|
分子式 |
Ni3Pd |
分子量 |
282.50 g/mol |
IUPAC 名称 |
nickel;palladium |
InChI |
InChI=1S/3Ni.Pd |
InChI 键 |
LUGAOLCPUBOOSV-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


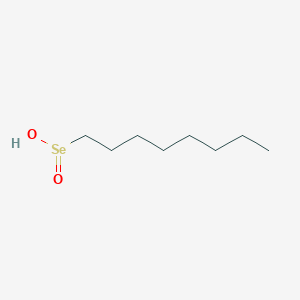

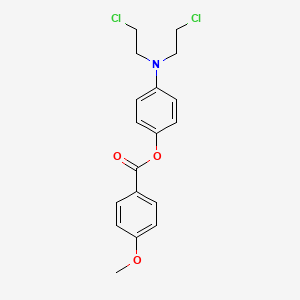
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
